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Compound of Interest

5-Benzyl-octahydropyrrolo[3,4-
Compound Name:
c]pyrrole-1,3-dione

cat. No.: B1275075

Disclaimer: This document provides a technical overview of the biological activities associated
with the octahydropyrrolo[3,4-c]pyrrole core scaffold. As of this writing, there is a lack of publicly
available scientific literature detailing the specific biological activity of 5-Benzyl-
octahydropyrrolo[3,4-c]pyrrole-1,3-dione. The information presented herein is based on
studies of structurally related derivatives of the octahydropyrrolo[3,4-c]pyrrole nucleus and is
intended to guide further research into the potential therapeutic applications of this chemical
class.

Introduction to the Octahydropyrrolo[3,4-c]pyrrole
Scaffold

The octahydropyrrolo[3,4-c]pyrrole ring system is a bicyclic diamine scaffold that has garnered
interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive
isosteric replacement for other common motifs, such as piperazine, in drug design.[1] This
scaffold has been successfully employed in the development of potent and selective ligands for
various biological targets, demonstrating its versatility and potential for creating novel
therapeutics.[1] Research into derivatives of this core structure has revealed significant activity
in two primary areas: modulation of central nervous system receptors and antimicrobial effects.

Negative Allosteric Modulation of Metabotropic
Glutamate Receptor 1 (mGlul)
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Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been identified as potent and
selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1
(mGlul).[1] mGlul is a G-protein coupled receptor (GPCR) that plays a crucial role in
modulating excitatory neurotransmission in the central nervous system.[1][2] Its dysregulation
has been implicated in a variety of neurological and psychiatric disorders, making it a key
therapeutic target.[2][3][4] NAMs offer a more nuanced approach to receptor modulation
compared to traditional orthosteric antagonists, providing greater subtype selectivity and a
finer-tuning of physiological signaling.[2][5]

Quantitative Data: In Vitro Potency of mGlul NAMs

The following table summarizes the in vitro potency of a selection of octahydropyrrolo[3,4-
c]pyrrole derivatives as mGlul NAMs. The data is derived from functional cell-based assays
measuring the inhibition of glutamate-induced responses.[1]

Compound ID R Group IC50 (nM) at mGlul
la 2-methylphenyl 180

1b 3-methylphenyl 200

1c 4-methylphenyl 220

1d 2-chlorophenyl 150

le 3-chlorophenyl 120

1f 4-chlorophenyl 90

1g 2-fluorophenyl 170

1lh 3-fluorophenyl 110

1i 4-fluorophenyl 80

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5091-6.[1]

Experimental Protocol: mGlul Functional Assay
(Calcium Flux)
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The potency of mGlul NAMs is commonly determined using a functional cell-based assay that

measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Principle: mGlul is a Gg-coupled GPCR.[2] Upon activation by glutamate, the Gq protein

activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its
receptors on the endoplasmic reticulum, leading to the release of stored calcium into the

cytoplasm. This transient increase in intracellular calcium can be measured using a calcium-

sensitive fluorescent dye. A NAM will decrease the calcium flux induced by a given

concentration of glutamate.[5]

Methodology:

Cell Culture: Baby hamster kidney (BHK) or Human Embryonic Kidney (HEK) cells stably
expressing the rat or human mGlul receptor are cultured in appropriate media.[6]

Cell Plating: Cells are seeded into black-walled, clear-bottomed 384-well microtiter plates
and allowed to adhere overnight.[6]

Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-
sensitive dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells
and be cleaved into its active form.[7]

Compound Addition: The test compounds (NAMSs) are serially diluted and added to the wells.
The plate is incubated for a short period (e.g., 2.5 minutes) to allow the compounds to
interact with the receptors.[6]

Agonist Stimulation and Signal Reading: An automated fluorometric imaging plate reader
(e.g., FLIPR, FDSS) is used to measure the baseline fluorescence. An EC20 or EC80
concentration of glutamate is then added to the wells to stimulate the receptor. The
fluorescence intensity is monitored in real-time to measure the resulting calcium mobilization.

[6]

Data Analysis: The increase in fluorescence intensity corresponds to the increase in
intracellular calcium. The IC50 value for the NAM is calculated by plotting the inhibition of the
glutamate-induced response against the concentration of the test compound.
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Visualization: mGlul Signaling and NAM Inhibition

The following diagram illustrates the Gg-coupled signaling pathway of the mGlul receptor and
the inhibitory action of a Negative Allosteric Modulator (NAM).
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Click to download full resolution via product page

Caption: mGlul signaling pathway and the inhibitory point of a NAM.

Antimicrobial and Antifungal Activity

In a different line of investigation, derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have
been synthesized and evaluated for their antimicrobial properties.[8][9] Specifically, a series of
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles demonstrated moderate to good activity against
a panel of bacteria and fungi, including the clinically important Mycobacterium tuberculosis.[8]
[9] This suggests that the scaffold could serve as a foundation for the development of novel
anti-infective agents.

Quantitative Data: Minimum Inhibitory Concentrations
(MIC)

The following table summarizes the antimicrobial and antifungal activity of selected 2-(thiazol-2-
yl)-octahydropyrrolo[3,4-c]pyrrole derivatives, expressed as Minimum Inhibitory Concentration
(MIC) in pg/mL.[9]
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Compound . ] . M- .
5 S. aureus B. subtilis E. coli C. albicans tuberculosi
s H37Rv

2a 62.5 31.25 125 250 15.62

2b 31.25 15.62 62.5 125 7.81

2c 62.5 31.25 125 125 15.62

2d 125 62.5 250 250 31.25
Ampicillin 3.90 1.95 7.81 N/A N/A
Fluconazole N/A N/A N/A 15.62 N/A
Rifampicin N/A N/A N/A N/A 0.05

Data synthesized from ARKIVOC 2018, v, 155-170.[9] (N/A = Not Applicable)

Experimental Protocol: Broth Microdilution Method for
MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism after overnight incubation.[10] The
broth microdilution method is a standardized technique for determining MIC values.[11][12]

Principle: A standardized inoculum of a specific microorganism is added to wells of a microtiter
plate containing serial dilutions of the antimicrobial compound. After incubation, the wells are
examined for visible signs of bacterial or fungal growth (turbidity). The MIC is the lowest
concentration of the compound at which no growth is observed.[10][12]

Methodology:

o Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO)
and then serially diluted two-fold across the wells of a 96-well microtiter plate using a sterile
liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12][13]
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e Inoculum Preparation: A suspension of the microorganism is prepared from a fresh culture.
The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland
standard) to ensure a consistent cell density. This suspension is then further diluted in the
growth medium to achieve the final target inoculum size (e.g., 5 x 10"5 CFU/mL).[14]

o |noculation: A fixed volume of the standardized inoculum is added to each well of the
microtiter plate containing the diluted test compound.[14]

o Controls: Several control wells are included: a positive control (inoculum with no compound)
to ensure microbial growth, a negative control (medium only) to check for sterility, and a
solvent control to ensure the solvent has no antimicrobial effect at the concentrations used.

¢ Incubation: The plate is covered and incubated under appropriate conditions (e.g., 35-37°C
for 18-24 hours for bacteria).[12]

» Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is
recorded as the lowest concentration of the compound in which there is no visible growth.
The results can also be read using a plate reader that measures optical density.[13]

Visualization: Broth Microdilution Workflow

The following diagram outlines the experimental workflow for the broth microdilution assay to
determine the Minimum Inhibitory Concentration (MIC).
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Caption: Workflow for MIC determination via broth microdilution.

Conclusion

While direct biological data for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione remains
elusive in published literature, the core octahydropyrrolo[3,4-c]pyrrole scaffold has proven to be
a valuable template in drug discovery. Studies on its derivatives have demonstrated potent
activity as mGlul negative allosteric modulators and as antimicrobial/antifungal agents. These
findings highlight two distinct and therapeutically relevant areas where novel compounds based
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on this scaffold, including the title compound, could be fruitfully investigated. Further research,
including in vitro screening and structure-activity relationship studies, is warranted to determine
the specific biological profile of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and its
potential as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1275075#5-benzyl-octahydropyrrolo-3-4-c-pyrrole-1-
3-dione-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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